molecular formula C7H7ClF2N2 B13518937 2-(Chloromethyl)-4-(1,1-difluoroethyl)pyrimidine

2-(Chloromethyl)-4-(1,1-difluoroethyl)pyrimidine

Cat. No.: B13518937
M. Wt: 192.59 g/mol
InChI Key: SKCZHCNRXAPIBJ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-(1,1-difluoroethyl)pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically significant molecules. The presence of both chloromethyl and difluoroethyl groups in this compound makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-(1,1-difluoroethyl)pyrimidine typically involves the introduction of the chloromethyl and difluoroethyl groups onto a pyrimidine ring. One common method involves the reaction of a pyrimidine derivative with chloromethylating and difluoroethylating agents under controlled conditions. For example, the use of 1,1-difluoroethyl chloride (CH3CF2Cl) as a difluoroethylating reagent has been reported .

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation and difluoroethylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-(1,1-difluoroethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Addition Reactions: The difluoroethyl group can engage in addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, as well as oxidizing and reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloromethyl group with an amine can yield a corresponding aminomethyl derivative, while oxidation of the difluoroethyl group can lead to the formation of difluoroacetic acid derivatives.

Scientific Research Applications

2-(Chloromethyl)-4-(1,1-difluoroethyl)pyrimidine has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-(1,1-difluoroethyl)pyrimidine involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The difluoroethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)pyrimidine: Lacks the difluoroethyl group, making it less lipophilic and potentially less effective in certain applications.

    4-(1,1-Difluoroethyl)pyrimidine: Lacks the chloromethyl group, reducing its reactivity towards nucleophiles.

    2-(Bromomethyl)-4-(1,1-difluoroethyl)pyrimidine: Similar structure but with a bromomethyl group instead of chloromethyl, which may alter its reactivity and biological activity.

Uniqueness

The combination of both chloromethyl and difluoroethyl groups in 2-(Chloromethyl)-4-(1,1-difluoroethyl)pyrimidine provides a unique balance of reactivity and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H7ClF2N2

Molecular Weight

192.59 g/mol

IUPAC Name

2-(chloromethyl)-4-(1,1-difluoroethyl)pyrimidine

InChI

InChI=1S/C7H7ClF2N2/c1-7(9,10)5-2-3-11-6(4-8)12-5/h2-3H,4H2,1H3

InChI Key

SKCZHCNRXAPIBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NC=C1)CCl)(F)F

Origin of Product

United States

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